
4-(2-Bromo-4-fluorophenoxy)pyridine
Descripción general
Descripción
4-(2-Bromo-4-fluorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrFNO and a molecular weight of 268.09 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves regioselective deprotonation with LDA followed by trapping with carbon dioxide . Another method involves the use of N-bromosuccinimide in dichloromethane, followed by a reaction with sulfuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H7BrFNO/c12-10-7-8 (13)1-2-11 (10)15-9-3-5-14-6-4-9/h1-7H .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, similar compounds can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Hydrogen-Bond Basicity
A study by Berthelot, Laurence, Šafář, and Besseau (1998) investigated the hydrogen-bond basicity of six-membered N-heteroaromatics, including compounds similar to 4-(2-Bromo-4-fluorophenoxy)pyridine. They found that most Nsp2 bases are weaker hydrogen-bond bases than many oxygen bases, highlighting the unique characteristics of such compounds in chemical bonding and interactions (Berthelot et al., 1998).
Kinase Inhibitors Research
Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on compounds including 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives, related to this compound. This study provides insights into the molecular features contributing to inhibitory activity, crucial for developing kinase inhibitors (Caballero et al., 2011).
Synthesis of Biologically Active Compounds
Wang et al. (2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating biologically active compounds. This synthesis process is relevant for the development of pharmaceuticals and bioactive molecules (Wang et al., 2016).
Radiofluorination for Radiopharmaceuticals
Helfer et al. (2013) explored the use of bis(4-benzyloxyphenyl)iodonium salts in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate for more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This research is significant in the field of radiopharmaceutical synthesis (Helfer et al., 2013).
Antimicrobial Activity
Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, closely related to this compound, for the synthesis of new cyanopyridine derivatives. These compounds were evaluated for antimicrobial activity against various bacteria, showing the potential for developing new antimicrobial agents (Bogdanowicz et al., 2013).
Fluorescent Sensing
Han et al. (2020) synthesized compounds for fluorescent sensing of nitro compounds, metal cations, and amino acids, demonstrating the utility of related fluorene compounds in sensitive detection applications (Han et al., 2020).
Safety and Hazards
This compound is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJOTCFTZGJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B3198868.png)

![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)
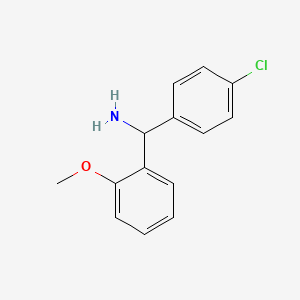
![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)

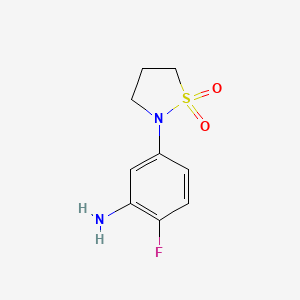
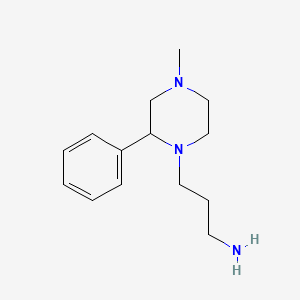
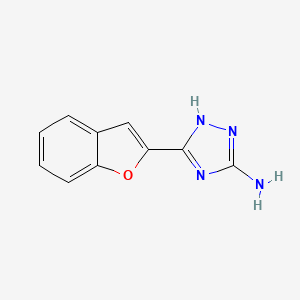
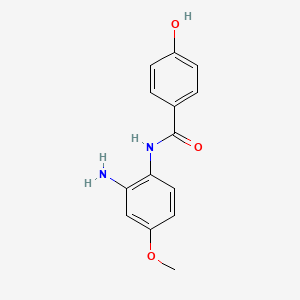
![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)
![2-({[(4-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3198953.png)